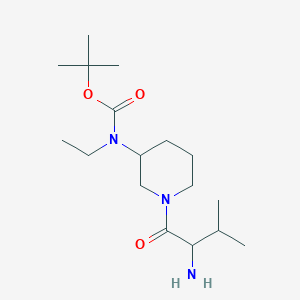

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate

Description

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate (CAS: 1401664-76-3) is a chiral carbamate derivative featuring a piperidine core substituted with an ethyl group and a (S)-2-amino-3-methylbutanoyl moiety. Its molecular formula is C₁₇H₃₃N₃O₃, with a molecular weight of 327.46 g/mol .

Properties

Molecular Formula |

C17H33N3O3 |

|---|---|

Molecular Weight |

327.5 g/mol |

IUPAC Name |

tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]-N-ethylcarbamate |

InChI |

InChI=1S/C17H33N3O3/c1-7-20(16(22)23-17(4,5)6)13-9-8-10-19(11-13)15(21)14(18)12(2)3/h12-14H,7-11,18H2,1-6H3 |

InChI Key |

GEPKRQGKCMPBOW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The synthesis of this compound can be approached through multiple retrosynthetic pathways. One logical disconnection involves separating the compound into a piperidine-3-yl-ethyl-carbamate core and an S-2-amino-3-methylbutanoyl fragment (derived from L-valine). This approach allows for the stepwise construction of the molecule, ensuring proper control of the stereochemistry at both chiral centers.

Key Intermediates

Several key intermediates are commonly employed in the synthesis of this compound:

- N-protected piperidine-3-amine derivatives

- Ethyl-substituted carbamates

- Protected L-valine derivatives

- Activated amino acid derivatives for peptide coupling

These intermediates serve as building blocks that can be assembled in various sequences depending on the specific synthetic route chosen.

Preparation Methods

Method 1: Starting from tert-Butyl 3-aminopiperidine-1-carboxylate

One of the most direct approaches begins with tert-butyl 3-aminopiperidine-1-carboxylate, a commonly available starting material for piperidine-based syntheses. The synthesis proceeds through the following steps:

- N-ethylation of the piperidine amine

- N-Boc protection of the resulting secondary amine

- Coupling with a protected L-valine derivative

- Selective deprotection to reveal the primary amine

The initial N-ethylation can be achieved through reductive amination using acetaldehyde and a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in dichloroethane or dichloromethane. The reaction typically proceeds at ambient temperature over 24 hours.

For the Boc protection step, di-tert-butyl dicarbonate (Boc2O) is employed in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). This reaction benefits from mild conditions, generally proceeding at temperatures between 0-25°C for 2-4 hours.

Method 2: Via Peptide Coupling Approach

An alternative approach involves the coupling of a pre-formed tert-Butyl (piperidin-3-yl)(ethyl)carbamate with an appropriately protected L-valine derivative:

- Preparation of tert-Butyl (piperidin-3-yl)(ethyl)carbamate

- Activation of N-protected L-valine

- Peptide coupling to form the amide bond

- Selective deprotection of the amino group

The peptide coupling step requires the activation of the carboxylic acid group of the protected L-valine. This can be achieved using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (HOBt), or 4-dimethylaminopyridine (DMAP). The reaction typically takes place in dichloromethane or N,N-dimethylformamide (DMF) at room temperature for 12-24 hours.

Method 3: Stereoselective Synthesis

When high stereochemical purity is required, a more controlled approach can be employed:

- Starting with an enantiomerically pure 3-substituted piperidine

- Stereoselective N-ethylation

- Regioselective Boc protection

- Stereoselective coupling with L-valine derivative

This method relies on the use of chiral auxiliaries or chiral starting materials to control the stereochemistry. For example, (R)- or (S)-piperidin-3-ol can serve as starting materials, undergoing subsequent transformations with retention of configuration.

For the stereoselective coupling step, low temperatures (-10 to 0°C) and carefully selected coupling reagents are essential to minimize racemization. The coupling reaction is typically conducted in the presence of a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane or THF.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of each synthetic step. A comprehensive study of various solvents revealed the following trends:

| Reaction Step | Optimal Solvent | Yield (%) | Alternative Solvents |

|---|---|---|---|

| N-ethylation | Dichloroethane | 75-85 | Dichloromethane, Acetonitrile |

| Boc Protection | THF | 95-98 | Dichloromethane, MTBE |

| Peptide Coupling | DMF/DCM (1:1) | 85-90 | Acetonitrile, THF |

| Deprotection | Dichloromethane | 90-95 | Acetonitrile |

THF has proven particularly effective for Boc protection reactions due to its ability to dissolve the inorganic bases while maintaining reactivity with the organic substrates. For the peptide coupling step, a mixture of DMF and dichloromethane provides an optimal balance of solubility and reactivity.

Temperature Considerations

Temperature control is crucial for maintaining stereochemical integrity and optimizing reaction rates:

- N-ethylation reactions benefit from ambient temperatures (20-25°C)

- Boc protection typically proceeds best at 0-15°C initially, followed by warming to room temperature

- Peptide coupling reactions show highest stereoselectivity at 0-5°C

- Deprotection steps require careful temperature control, typically -10 to 0°C

Research findings indicate that when removing Boc protecting groups, temperatures between -10°C to 25°C are suitable, with optimal results in the 0-5°C range.

Catalyst Selection

The choice of catalyst or activating agent significantly impacts reaction efficiency:

| Reaction Step | Optimal Catalyst/Reagent | Catalytic Loading | Reaction Time |

|---|---|---|---|

| Reductive Amination | NaBH(OAc)3 | 1.5 equiv. | 24 hours |

| Boc Protection | DMAP | 0.1 equiv. | 4 hours |

| Peptide Coupling | EDC·HCl/HOBt | 1.1/1.1 equiv. | 12 hours |

| Deprotection | TMSI | 1.2-1.4 equiv. | 1-2 hours |

For the Boc protection step, DMAP has proven to be an effective catalyst, facilitating high yields (>95%) when used in conjunction with di-tert-butyl dicarbonate. The use of trimethylsilyl iodide (TMSI) for selective deprotection has demonstrated superior results compared to traditional methods using trifluoroacetic acid.

Purification Techniques

The purification of this compound and its intermediates typically involves a combination of techniques:

- Column chromatography using silica gel with gradients of hexane/ethyl acetate or dichloromethane/methanol

- Recrystallization from appropriate solvent systems (ethanol/water, ethyl acetate/hexane)

- Extraction protocols to remove water-soluble impurities

- Salt formation followed by recrystallization for final purification

For column chromatography, a gradient of 70-100% ethyl acetate in hexanes has been reported to yield high-purity fractions. Recrystallization from a 8:2 mixture of petroleum ether and ethyl acetate has also proven effective for certain intermediates.

Analytical Characterization

The characterization of this compound typically includes the following analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information:

¹H NMR (400 MHz, CDCl₃): Key signals include those from the tert-butyl group (δ 1.40-1.45 ppm, singlet), piperidine ring protons (δ 1.50-3.50 ppm, multiplets), ethyl group (δ 1.10-1.15 ppm, triplet and δ 3.10-3.30 ppm, quartet), and amino acid protons

¹³C NMR (100 MHz, CDCl₃): Characteristic signals include carbonyl carbons (δ 154-168 ppm), tert-butyl quaternary carbon (δ 79-80 ppm), piperidine carbons (δ 24-55 ppm), and ethyl carbons

IR spectroscopy reveals functional group absorptions:

- N-H stretching (3300-3400 cm⁻¹)

- C=O stretching (1650-1700 cm⁻¹)

- C-N stretching (1200-1350 cm⁻¹)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) provides purity assessment and stereochemical analysis:

- Reverse-phase HPLC using C18 columns

- Mobile phase: acetonitrile/water with 0.1% formic acid

- Detection at 210-220 nm

Chiral HPLC can be employed to assess enantiomeric purity using specialized chiral columns.

Mass Spectrometry

Mass spectrometry confirms molecular weight and fragmentation patterns:

- Expected m/z for [M+H]⁺: 300.2287

- Characteristic fragmentation patterns include loss of the tert-butyl group (m/z 244) and cleavage at the amide bond

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate is a complex organic compound that has garnered attention in scientific fields like medicinal chemistry, organic synthesis, and pharmacology. It has a molecular weight of 327.5 g/mol and a molecular formula of C17H33N3O3.

Potential Biological Activities

Research indicates that this compound may have biological activities, notably in modulating enzyme functions and receptor interactions. It can effectively bind to specific molecular targets, which potentially influences pathways related to oncology and neuropharmacology. The precise mechanisms of action are still under investigation but may involve modulation or inhibition of key proteins involved in disease processes.

Role in Drug Development

This compound is noted for its potential applications in drug development. Its structure allows it to interact with molecular targets involved in neurotransmission and metabolic pathways, indicating its relevance in pharmacological research.

Interaction Studies

Interaction studies involving this compound are focused on its binding affinity to various enzymes and receptors. These studies aim to elucidate its therapeutic potential and mechanism of action.

Roles in Various Fields

This compound serves multiple roles across various fields.

Structural Analogues

Several compounds share structural similarities with this compound.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate | Contains a piperidine ring and an amino acid derivative | Lacks ethyl substitution on the carbamate |

| tert-butyl ((1-(2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(cyclopropyl)carbamate | Includes a cyclopropyl group alongside the piperidine | Different steric properties due to cyclopropyl |

| tert-butyl (piperidin-3-ylmethyl)carbamate | Simplified structure with only a piperidine ring | Does not contain amino acid functionality |

Mechanism of Action

The mechanism of action of tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target, but it often involves the formation of covalent or non-covalent interactions that alter the target’s function .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Physicochemical and Functional Differences

- The isopropyl-substituted analogue (341.50 g/mol) exhibits higher steric hindrance, which may reduce solubility .

- H-Bonding Capacity: All analogues share one H-bond donor (NH group), but the target compound’s four H-bond acceptors (carbamate carbonyl, amide carbonyl, and two ether oxygens) align with protease-binding motifs .

- Synthetic Complexity: The target compound’s synthesis likely involves coupling (S)-2-amino-3-methylbutanoic acid to a tert-butyl-protected piperidine intermediate, similar to methods using DMF/Et₃N for amide bond formation . In contrast, iodobenzyl-substituted analogues require Suzuki couplings or halogenation steps .

Biological Activity

tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring and an amino acid derivative, suggest various biological activities that are currently under investigation. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H33N3O3, with a molecular weight of approximately 327.5 g/mol. The compound features a tert-butyl group, an ethyl carbamate moiety, and a piperidine ring, which contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H33N3O3 |

| Molecular Weight | 327.5 g/mol |

| CAS Number | 1401665-46-0 |

Preliminary studies suggest that this compound may modulate enzyme functions and receptor interactions. Its structural characteristics allow it to bind effectively to specific molecular targets, potentially influencing pathways related to neuropharmacology and oncology. The exact mechanisms are still being elucidated but may involve:

- Inhibition of Key Proteins: The compound may inhibit enzymes involved in disease processes.

- Receptor Modulation: It could alter receptor functions, impacting neurotransmission and metabolic pathways.

Biological Activity Studies

Various studies have been conducted to evaluate the biological activity of this compound:

-

Enzyme Interaction Studies:

- Research indicates that this compound shows binding affinity to several enzymes involved in metabolic pathways. These interactions are critical for understanding its therapeutic potential.

-

Neuropharmacological Effects:

- Initial findings suggest that the compound may influence neurotransmitter systems, which could have implications for treating neurological disorders.

-

Oncological Applications:

- Given its structural properties, there is potential for this compound in cancer therapy, particularly in targeting specific cancer cell pathways.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

- Study on Piperidine Derivatives:

- Neurotransmitter Modulation:

Q & A

Q. What are effective synthetic routes for tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(ethyl)carbamate?

The compound can be synthesized via peptide coupling reactions. A typical protocol involves:

- Reacting the piperidine precursor with (S)-2-amino-3-methylbutanoic acid derivatives using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and NEt₃ in anhydrous dichloromethane (DCM) under nitrogen .

- Stirring the reaction mixture for 4 days at room temperature, followed by purification via column chromatography (e.g., alumina-based columns with gradients of PE/EtOAc/MeOH) to achieve >95% yield .

Q. How can purification be optimized for intermediates during synthesis?

- Column Chromatography : Use basic alumina (Aloxide Basic III) with solvent gradients (e.g., PE/EtOAc/MeOH 90:30:4) to resolve polar byproducts. Monitor fractions via TLC and NMR to confirm purity .

- Recrystallization : For crystalline intermediates, employ solvent pairs like hexane/ethyl acetate to enhance enantiomeric purity, critical for stereosensitive applications .

Advanced Research Questions

Q. How can structural ambiguities in NMR data be resolved for this compound?

- X-ray Crystallography : Single-crystal X-ray diffraction (XRD) at low temperatures (e.g., 86 K) provides precise bond angles and torsion angles (e.g., O1—C1—C2—N2 = −34.52(15)°, confirming stereochemistry) .

- Advanced NMR Techniques : Use - HSQC and NOESY to correlate proton environments and confirm spatial arrangements, such as the tert-butyl group’s orientation .

Q. What methodologies address contradictions in biological activity data for stereoisomers?

- Enantiomeric Separation : Employ chiral HPLC (e.g., Chiralpak IA column) with isocratic elution (hexane/ethanol 90:10) to isolate (S,S)- and (R,R)-isomers .

- Biological Assays : Test separated isomers in β-sheet formation assays (e.g., thioflavin T fluorescence for amyloid aggregation) to correlate stereochemistry with activity .

Q. How can solid-state interactions inform drug design for neurodegenerative diseases?

- Crystal Packing Analysis : XRD reveals intermolecular hydrogen bonds (e.g., N–H···O=C) and van der Waals interactions that stabilize β-sheet mimics. These insights guide modifications to enhance blood-brain barrier permeability .

- Molecular Dynamics (MD) Simulations : Simulate interactions with Aβ peptides to predict binding affinities and optimize piperidine substituents for reduced off-target effects .

Q. What strategies mitigate decomposition under acidic conditions during Boc deprotection?

- Controlled Deprotection : Use 20% TFA in DCM at 0°C to minimize side reactions. Quench with cold ether and neutralize with NaHCO₃ to isolate the free amine .

- Alternative Protecting Groups : Replace tert-butyl carbamate with acid-labile groups like Fmoc for milder deprotection in sensitive intermediates .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.